molecular formula C24H20F2N2OS2 B12147325 2-[(2,6-difluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[(2,6-difluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12147325
M. Wt: 454.6 g/mol
InChI Key: OCUXQBRLNAOPLN-UHFFFAOYSA-N
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Description

  • Compound Description : 2-[(2,6-difluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule with the following structural formula:

    C19H18F2N2OS2\text{C}_{19}\text{H}_{18}\text{F}_2\text{N}_2\text{OS}_2C19​H18​F2​N2​OS2​

    .
  • Brief Overview : This compound belongs to the class of benzothienopyrimidines and exhibits interesting pharmacological properties. It has been investigated for its potential applications in various fields.
  • Preparation Methods

    • Synthetic Routes : The synthetic route to prepare this compound involves several steps, including the introduction of the difluorobenzyl and sulfanyl groups. Detailed reaction mechanisms are beyond the scope of this summary, but it typically starts from commercially available starting materials.
    • Reaction Conditions : Specific reaction conditions, reagents, and catalysts used during synthesis can vary. Researchers have explored different strategies to optimize yields and purity.
    • Industrial Production : While industrial-scale production methods are proprietary, the compound can be synthesized in the laboratory using established protocols.
  • Chemical Reactions Analysis

    • Reactivity : This compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common Reagents and Conditions :
      • Oxidation : Oxidizing agents like peracids or metal oxides.
      • Reduction : Reducing agents such as hydrides (e.g., LiAlH₄).
      • Substitution : Nucleophilic substitution reactions using appropriate leaving groups.
    • Major Products : The specific products formed depend on the reaction conditions. Isolated intermediates and final products are essential for further research.
  • Scientific Research Applications

    • Chemistry : Researchers study its reactivity, stability, and potential as a building block for more complex molecules.
    • Biology : Investigations into its biological activity, such as enzyme inhibition or receptor binding.
    • Medicine : Preliminary studies explore its therapeutic potential (e.g., as an antiviral or anticancer agent).
    • Industry : Possible applications in materials science or as a precursor for other compounds.
  • Mechanism of Action

    • Targets : The compound likely interacts with specific protein targets or cellular pathways.
    • Pathways : Further research is needed to elucidate the precise mechanism by which it exerts its effects.
  • Comparison with Similar Compounds

    Remember that this compound’s applications and properties are still actively researched, and new findings may emerge

    Properties

    Molecular Formula

    C24H20F2N2OS2

    Molecular Weight

    454.6 g/mol

    IUPAC Name

    2-[(2,6-difluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

    InChI

    InChI=1S/C24H20F2N2OS2/c1-14-9-11-15(12-10-14)28-23(29)21-16-5-2-3-8-20(16)31-22(21)27-24(28)30-13-17-18(25)6-4-7-19(17)26/h4,6-7,9-12H,2-3,5,8,13H2,1H3

    InChI Key

    OCUXQBRLNAOPLN-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=C(C=CC=C4F)F)SC5=C3CCCC5

    Origin of Product

    United States

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